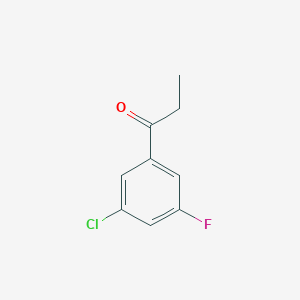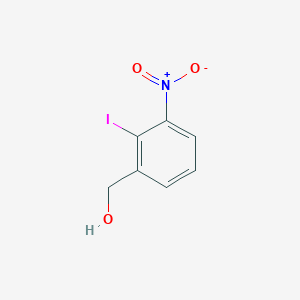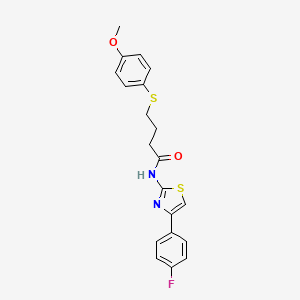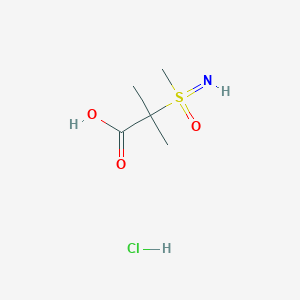![molecular formula C16H10FN5O4S B2706283 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide CAS No. 1173270-53-5](/img/structure/B2706283.png)
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a fluorobenzo[d]thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 5-nitrofuran-2-carboxamide group . These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure . For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure . For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity.Wissenschaftliche Forschungsanwendungen
Solid-Phase Synthesis Methods
The synthesis of complex molecules like N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide can benefit from solid-phase synthesis methods. For instance, the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones via solid-phase synthesis, utilizing 4-fluoro-3-nitrobenzoic acid and various aromatic substitution methods, showcases the efficiency and versatility of these techniques. Such methods could be adapted for the synthesis of this compound, highlighting the importance of solid-phase synthesis in the development of novel compounds for scientific research (Lee, Gauthier, & Rivero, 1999).
Development of Radiolabeled Compounds
Radiolabeling of compounds, such as the development of fluorine-18-labeled 5-HT1A antagonists, underscores the significance of incorporating fluorine atoms into bioactive molecules. This process enables the tracking and imaging of these compounds within biological systems, facilitating their evaluation as potential therapeutic agents. Similar strategies could be applied to this compound, to assess its distribution, metabolism, and potential efficacy in vivo (Lang et al., 1999).
Inhibition of Nitric Oxide Synthase
Research on heterocyclic compounds, such as pyrazoline and thiadiazoline derivatives, has demonstrated significant inhibitory activities against nitric oxide synthase (NOS), indicating potential therapeutic applications in conditions associated with excessive nitric oxide production. Given the structural similarity and potential for bioactivity modulation through heterocyclic frameworks, this compound may also exhibit similar biological activities, warranting further investigation into its effects on NOS isoforms (Arias et al., 2018).
Synthesis of Fluorobenzothiazole Derivatives
The synthesis and evaluation of fluorobenzothiazole derivatives for their antidiabetic properties highlight the potential of such compounds in medicinal chemistry. Given its structural components, this compound could be explored for similar therapeutic applications, especially considering the increasing interest in fluorinated compounds for enhanced bioavailability and stability (S. T. & Chaubey, 2022).
Antibacterial Activity of Benzothiazole Derivatives
The design, synthesis, and evaluation of benzothiazole derivatives as antitumor agents provide a foundation for exploring similar compounds, like this compound, for their potential antitumor activities. The successful application of such derivatives against tumorigenic cell lines suggests a promising avenue for the development of new therapeutic agents based on the benzothiazole scaffold (Yoshida et al., 2005).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been associated with anti-tubercular activity . They may interact with the target organism, leading to inhibition of its growth .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting they may affect pathways related to the growth and survival of Mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting they may inhibit the growth of Mycobacterium tuberculosis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5O4S/c1-8-7-12(18-15(23)10-5-6-13(26-10)22(24)25)21(20-8)16-19-14-9(17)3-2-4-11(14)27-16/h2-7H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTROCGMJCNDGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,6-Diazabicyclo[3.2.1]octane;dihydrochloride](/img/structure/B2706200.png)
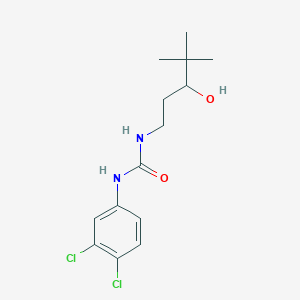
![N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2706203.png)
![N-Ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2706205.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2706206.png)

![4-[2-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzaldehyde](/img/structure/B2706208.png)
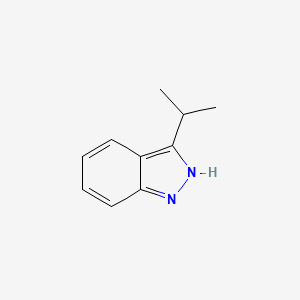
![Ethyl 1-(2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2706211.png)
